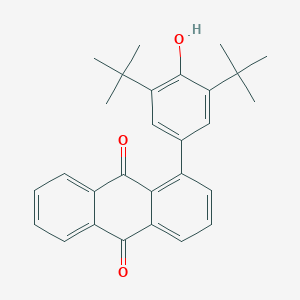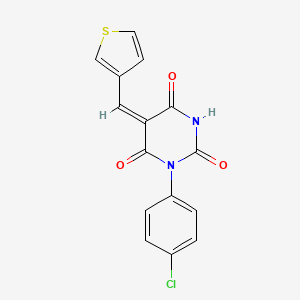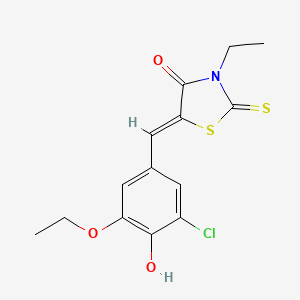
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone, also known as DBHQ, is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. DBHQ is a quinone derivative that is commonly used as a food preservative and in cosmetic products. In recent years, DBHQ has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mechanism of Action
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone exerts its antioxidant activity by donating electrons to free radicals, thereby neutralizing their reactivity. This compound can also regenerate other antioxidants, such as vitamin E and glutathione, which further enhance its antioxidant activity. Additionally, this compound has been shown to modulate various signaling pathways in cells, which may contribute to its beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant activity, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been studied for its potential use in preventing and treating skin aging, as it can protect skin cells from oxidative damage and promote collagen synthesis.
Advantages and Limitations for Lab Experiments
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other antioxidants, making it an attractive option for researchers on a budget. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on 1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone. One area of interest is its potential use in treating neurodegenerative diseases. This compound has been shown to protect brain cells from oxidative damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine whether this compound could be a viable therapeutic option for these diseases in humans.
Another area of interest is the use of this compound in agriculture. This compound has been shown to improve the growth and yield of crops by protecting them from oxidative stress. Further research is needed to determine the optimal concentrations and application methods of this compound for different crops.
Finally, this compound has potential applications in material science. This compound can be used as a stabilizer for polymers and can improve the mechanical properties of materials. Further research is needed to determine the full extent of this compound's potential in this field.
Conclusion:
In conclusion, this compound is a synthetic compound with antioxidant properties that has potential applications in various fields, including medicine, agriculture, and material science. This compound has been extensively studied for its ability to scavenge free radicals and prevent oxidative damage in cells. Further research is needed to determine the full extent of this compound's potential in different fields and to optimize its use in lab experiments.
Synthesis Methods
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 9,10-anthraquinone in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a pure product. The synthesis of this compound has been optimized in recent years to improve the yield and purity of the compound.
Scientific Research Applications
1-(3,5-di-tert-butyl-4-hydroxyphenyl)anthra-9,10-quinone has been extensively studied for its antioxidant properties. Antioxidants are compounds that protect cells from damage caused by free radicals, which are highly reactive molecules that can damage DNA, proteins, and lipids. This compound has been shown to scavenge free radicals and prevent oxidative damage in various cell types, including human skin cells, liver cells, and brain cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-27(2,3)21-14-16(15-22(26(21)31)28(4,5)6)17-12-9-13-20-23(17)25(30)19-11-8-7-10-18(19)24(20)29/h7-15,31H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWSPCRBNZJYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5115888.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5115896.png)

![3-ethyl-5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115921.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115923.png)
![2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5115932.png)
![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115935.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B5115938.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]benzamide](/img/structure/B5115960.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5115975.png)
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
